N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70. The purity is usually 95%.
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Mechanism of Action
Mode of Action
A related compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride may have similar effects, but further studies are required to confirm this.
Biochemical Pathways
The related compound mentioned earlier was found to affect the cell cycle and tubulin polymerization , suggesting that this compound may have similar effects on these pathways.
Result of Action
The related compound was found to induce cell apoptosis and inhibit tubulin polymerization , suggesting that this compound may have similar effects.
Biological Activity
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from indole derivatives. The compound is characterized by its indole structure, which is known for various biological activities, including anticancer and antimicrobial properties.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of compounds related to this compound against various cancer cell lines. For instance, a derivative exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM respectively, indicating strong potential for further development as a chemotherapeutic agent .
Antimalarial Activity
The compound has also been assessed for its antiplasmodial properties. In vitro studies showed that certain derivatives had IC50 values ranging from 4.00 µM to 35.36 µM against Plasmodium falciparum strains. The highest activity was noted in one derivative with a selectivity index greater than 10, indicating low toxicity to normal cells while effectively targeting the malaria parasite .
Mechanistic studies suggest that the antiproliferative effects may be linked to the induction of apoptosis and cell cycle arrest in the G2/M phase. Additionally, some compounds inhibit tubulin polymerization similarly to colchicine, which is a known mechanism for anticancer agents .
Case Study 1: Anticancer Activity
In a study involving this compound derivatives, researchers found that the most potent compound induced apoptosis in cancer cells through mitochondrial pathways and increased reactive oxygen species (ROS) levels. This indicates a potential for developing these compounds as new anticancer therapies .
Case Study 2: Antimalarial Efficacy
Another study investigated the efficacy of a related compound against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that the compound not only inhibited parasite growth effectively but also demonstrated minimal hemolytic activity on human erythrocytes, confirming its safety profile .
Data Summary
Activity Type | Cell Line/Organism | IC50 Value (µM) | Selectivity Index |
---|---|---|---|
Antiproliferative | HeLa | 0.52 | - |
Antiproliferative | MCF-7 | 0.34 | - |
Antiproliferative | HT-29 | 0.86 | - |
Antimalarial | P. falciparum (D10) | < 2.86 | >10 |
Antimalarial | P. falciparum (W2) | < 1.7 | >10 |
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2;/h3-6,12-13H,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTOOGZUTRWLLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.